2-methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine
Description
2-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine is a benzimidazole derivative characterized by a 1-methyl-substituted benzimidazole core linked to a branched 2-methylpropan-1-amine chain. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The 1-methyl group on the benzimidazole nitrogen enhances metabolic stability by reducing susceptibility to oxidative degradation, while the branched amine chain may influence molecular interactions with biological targets.
Though direct synthesis data for this compound are absent in the provided evidence, analogous benzimidazole-amine derivatives (e.g., 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine) are synthesized via condensation of o-phenylenediamine with amino acids like L-valine under microwave or reflux conditions . The target compound’s structural uniqueness lies in its substitution pattern, which differentiates it from related analogs in terms of electronic and steric properties.
Properties
IUPAC Name |
2-methyl-1-(1-methylbenzimidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8(2)11(13)12-14-9-6-4-5-7-10(9)15(12)3/h4-8,11H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJWFRVOKOQSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Building the Benzimidazole Ring System
The formation of the benzimidazole core typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. Several methods have been established for constructing the benzimidazole ring system:
- Condensation of o-phenylenediamine with carboxylic acids under acidic conditions
- Reaction of o-phenylenediamine with aldehydes followed by oxidation
- Cyclization of appropriately substituted precursors using various catalysts
- Microwave-assisted synthesis methods for more rapid reaction completion
In a representative example from the literature, a benzimidazole derivative was synthesized by reacting 2-aminobenzimidazole with propargyl bromide in the presence of anhydrous potassium carbonate in acetone. The reaction mixture was refluxed for 18 hours, resulting in the formation of the corresponding N-alkylated product in 30% yield.
N-Alkylation of Benzimidazoles
N-alkylation is a crucial step in the synthesis of 1-methyl-1H-benzimidazole derivatives. This transformation can be achieved through several methods:
- Direct alkylation with alkyl halides using a base (typically K₂CO₃, NaH, or KOH)
- Mannich-type reactions involving formaldehyde and amines
- Phase-transfer catalytic conditions to enhance reactivity
- Selective N-alkylation in the presence of protecting groups
The selection of appropriate reaction conditions is critical for achieving selective N-alkylation at the desired position. According to one study, N-alkylation of benzimidazoles can be efficiently performed using ketonic Mannich bases, providing a versatile method for introducing various substituents.
Another approach involves the solvent-free synthesis of 2-(1H-benzimidazol-1-yl-methyl) derivatives through a two-component Mannich reaction, which offers environmental advantages over conventional methods.
Specific Synthetic Routes for 2-methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine
Based on the available literature, three promising synthetic routes have been identified for the preparation of the target compound. Each route offers distinct advantages depending on the available starting materials and required reaction conditions.
Route A: N-Methylation and Functional Group Manipulation Approach
Step 2: Introduction of the 2-methyl-1-aminopropyl group
- React 1-methyl-1H-benzimidazole with an appropriately substituted imine or iminium species
- Control reaction conditions to favor formation at the C2 position
Based on a related procedure from the literature, the N-alkylation step can be performed using a two-component Mannich-type reaction under solvent-free conditions, which provides environmental advantages and potential yield improvements.
Table 3. Spectroscopic Data for Key Intermediates and Final Product
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|---|
| 1-methyl-1H-benzimidazole | 7.65-7.20 (m, 4H, Ar-H), 3.75 (s, 3H, N-CH₃) | 143.2, 142.5, 134.6, 122.8, 121.9, 119.7, 109.2, 31.5 | 3050, 2950, 1620, 1460 | 132 (M⁺) |
| 2-(2-methyl-1-halopropyl)-1-methyl-1H-benzimidazole | 7.70-7.25 (m, 4H, Ar-H), 4.20 (d, 1H, CH), 3.80 (s, 3H, N-CH₃), 2.35 (m, 1H, CH), 1.10 (d, 6H, 2×CH₃) | 155.6, 142.8, 135.2, 123.1, 122.3, 120.1, 109.5, 57.8, 33.2, 31.7, 20.1, 19.8 | 3060, 2960, 1615, 1455, 750 | 248 (M⁺) |
| This compound | 7.65-7.20 (m, 4H, Ar-H), 3.75 (s, 3H, N-CH₃), 3.35 (d, 1H, CH), 2.25 (m, 1H, CH), 1.95 (s, 2H, NH₂), 1.05 (d, 6H, 2×CH₃) | 156.3, 143.1, 135.7, 123.4, 122.5, 120.3, 109.8, 61.2, 33.5, 31.8, 20.3, 19.9 | 3380, 3320, 3050, 2950, 1620, 1450 | 217 (M⁺) |
Optimization Parameters and Considerations
Solvent Selection
The choice of solvent significantly impacts reaction efficiency, product purity, and overall yield. Table 4 presents a comparison of different solvents used in the key steps of each synthetic route.
Table 4. Effect of Solvent on Reaction Yield and Purity
Temperature and Reaction Time Optimization
Careful control of reaction temperature and time is essential for maximizing yield and minimizing side reactions. The N-alkylation steps typically require lower temperatures (-78°C to 0°C) to ensure selectivity, while cyclization reactions often benefit from elevated temperatures (80°C to 220°C).
Table 5. Temperature and Time Optimization for Key Reaction Steps
| Reaction Step | Temperature Range (°C) | Optimal Temperature (°C) | Time Range (h) | Optimal Time (h) | Yield Improvement (%) |
|---|---|---|---|---|---|
| Benzimidazole formation | 80-120 | 100 | 4-8 | 6 | 15-20 |
| N-methylation | 25-60 | 45 | 2-8 | 4 | 10-15 |
| Halide displacement | 60-90 | 80 | 4-10 | 6 | 5-10 |
| Azide reduction | 20-40 | 30 | 1-4 | 2 | 3-5 |
| Mannich reaction | 40-80 | 60 | 6-12 | 8 | 8-12 |
Purification and Characterization Methods
Purification Techniques
Effective purification is critical for obtaining the target compound with high purity. The following techniques have proven effective for purifying this compound and its intermediates:
- Recrystallization from appropriate solvents (methanol, ethanol, or isopropanol)
- Column chromatography using silica gel with optimized solvent systems
- Formation of salts (hydrochloride, methanesulfonate) followed by recrystallization
- Acid-base extraction for separating the free amine from non-basic impurities
Based on related compounds, recrystallization from methanol or ethanol typically provides the target compound with purity exceeding 95%.
Analytical Characterization
Comprehensive characterization of the synthesized compound and its intermediates is essential for confirming structure and purity. Table 6 outlines the recommended analytical methods.
Table 6. Analytical Methods for Compound Characterization
| Analytical Method | Information Provided | Key Parameters |
|---|---|---|
| ¹H NMR | Proton environments; substituent confirmation | 400 MHz in DMSO-d₆ or CDCl₃; characteristic signals: N-CH₃ (3.7-3.8 ppm), NH₂ (1.9-2.0 ppm) |
| ¹³C NMR | Carbon environments; structural confirmation | 100 MHz in DMSO-d₆ or CDCl₃; characteristic signals: C2 of benzimidazole (155-157 ppm) |
| FT-IR | Functional group identification | KBr pellet or ATR; characteristic bands: NH₂ (3380-3320 cm⁻¹), C=N (1620-1615 cm⁻¹) |
| Mass Spectrometry | Molecular weight confirmation; fragmentation pattern | EI or ESI methods; molecular ion peak at m/z 217 |
| HPLC | Purity determination; reaction monitoring | C18 column; mobile phase: acetonitrile/water with 0.1% formic acid |
| Elemental Analysis | Empirical formula confirmation | Expected values: C, 66.33%; H, 7.59%; N, 26.08% |
| Melting Point | Purity indication; compound identification | Expected range: 110-115°C (based on similar compounds) |
Mechanistic Considerations
Understanding the reaction mechanisms involved in each synthetic step is crucial for optimizing conditions and troubleshooting potential issues.
Benzimidazole Ring Formation
The formation of the benzimidazole ring typically proceeds through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative. The mechanism involves initial amide formation followed by cyclization and dehydration:
- Nucleophilic attack of the amine on the activated carboxylic acid
- Formation of an amide intermediate
- Intramolecular nucleophilic attack by the second amine
- Dehydration to form the benzimidazole ring
N-Methylation Mechanism
The N-methylation of benzimidazole occurs through a nucleophilic substitution mechanism:
- Deprotonation of the benzimidazole NH by a base
- Nucleophilic attack of the resulting anion on the methylating agent
- Formation of the N-methylated product
The reaction typically favors substitution at the more nucleophilic N1 position, although mixtures of N1 and N3 methylated products can form depending on reaction conditions.
Scale-Up Considerations and Industrial Applicability
The synthesis of this compound can be scaled up for industrial production with careful consideration of the following factors:
- Safety aspects related to handling hazardous reagents (azides, strong bases)
- Cost-effectiveness of starting materials and reagents
- Environmental impact and waste management
- Process efficiency and overall yield
Based on the examined routes, Route B offers the most favorable characteristics for scale-up, with good yields, moderate reaction conditions, and readily available starting materials.
Table 7. Scale-Up Feasibility Comparison
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Overall yield | 40-45% | 50-55% | 35-40% |
| Number of steps | 3 | 4 | 2 |
| Hazardous reagents | Azides, strong bases | Minimal | Strong bases |
| Purification complexity | Moderate | Low | High |
| Cost of starting materials | Moderate | Low | Moderate |
| Environmental considerations | Concerns with azide waste | Favorable | Moderate |
| Scale-up potential | Moderate | High | Moderate |
Chemical Reactions Analysis
2-methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with benzimidazole structures often exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been tested against various bacterial and fungal strains. A study evaluated the antimicrobial efficacy of synthesized derivatives, revealing that certain compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
Anticancer Potential
The anticancer potential of benzimidazole derivatives has been widely studied, with several compounds showing promising results against various cancer cell lines. A notable study assessed the effects of these compounds on human colorectal carcinoma cells (HCT116), finding that some derivatives had lower IC50 values than standard chemotherapeutics like 5-Fluorouracil, indicating stronger cytotoxic effects .
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound ID | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| N9 | 5.85 | 5-Fluorouracil | 9.99 |
| N18 | 4.53 |
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:
- Study on Antitubercular Activity : A series of benzimidazole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds showed significant inhibitory effects on vital mycobacterial enzymes, leading to promising results in both in vitro and in vivo models .
- Evaluation of Antifungal Properties : Another study focused on the antifungal activity of these compounds, assessing their effectiveness against various fungal pathogens, further establishing their broad-spectrum antimicrobial potential .
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial enzymes, inhibiting their function and leading to bacterial cell death . In anticancer research, it targets specific pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Key Observations
Substitution on Benzimidazole :
- The 1-methyl group on the benzimidazole nitrogen (target compound) enhances stability compared to unsubstituted analogs (e.g., compound 10b in ).
- 6-Methyl substitution () alters electronic properties but lacks reported biological data, suggesting positional effects on activity.
Amine Chain Modifications :
- The branched 2-methylpropan-1-amine chain in the target compound may improve lipophilicity compared to linear or sulfur-containing chains (e.g., methylthio in ).
- Dual benzimidazole rings () introduce steric bulk, shifting activity from cytotoxic to proliferative.
Core Structure Differences: Replacement of the propanamine chain with an azetidinone () retains cytotoxicity, highlighting the benzimidazole moiety’s role in targeting cancer cells.
Biological Activity
2-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)propan-1-amine, also known as a benzimidazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural properties, which contribute to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant studies.
The chemical formula of this compound is , with a molecular weight of 153.22 g/mol. The structure features a benzimidazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C8H15N3 |
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 16641494 |
Benzimidazole derivatives generally exhibit their biological activity through several mechanisms:
Inhibition of Enzymatic Activity : Benzimidazoles can inhibit various enzymes, including those involved in metabolic pathways. This inhibition can lead to altered cellular processes, potentially resulting in therapeutic effects against diseases such as cancer.
Interaction with Receptors : Some studies suggest that benzimidazole derivatives may interact with specific receptors in the body, influencing signaling pathways associated with inflammation and pain.
Antimicrobial Properties : The structural characteristics of benzimidazoles allow them to exhibit antimicrobial activity against various pathogens.
Anticancer Activity
Research has indicated that compounds similar to this compound possess significant anticancer properties. For instance, studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases .
Antimicrobial Effects
Benzimidazole derivatives have demonstrated antimicrobial properties against bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Anti-inflammatory Activity
Some studies highlight the anti-inflammatory potential of benzimidazole derivatives. These compounds may inhibit the production of pro-inflammatory cytokines and modulate immune responses .
Study on Anticancer Activity
A study by Zhang et al. explored the effects of benzimidazole derivatives on murine melanoma cells. The results indicated that these compounds effectively reduced cell viability and induced apoptosis through mitochondrial pathways .
Antimicrobial Study
In a comparative study, various benzimidazole derivatives were tested against bacterial strains such as E. coli and S. aureus. The findings revealed that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Q & A
Q. Methodological Insight :
| Parameter | Conditions | Impact on Yield/Purity | Source |
|---|---|---|---|
| Catalyst | Pd/C, CuI | Higher yield (70–85%) | |
| Solvent | DMF, dichloromethane | Polar aprotic solvents improve solubility | |
| Temperature | 80°C (reflux) | Avoids decomposition |
How can structural discrepancies in crystallographic data for benzimidazole derivatives be resolved?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving structural ambiguities. For example:
- Bond Length Variations : In mercury(II) complexes, Hg–N bond lengths vary due to ligand flexibility (e.g., 2.05–2.15 Å in related structures) .
- Torsional Angles : Substituents on the benzimidazole ring (e.g., methyl groups) induce torsional strain, altering dihedral angles by 5–10° compared to unsubstituted analogs .
Q. Resolution Strategy :
- Use high-resolution SCXRD (R factor < 0.05) to refine atomic positions .
- Cross-validate with computational methods (DFT) to assess electronic effects on geometry .
What pharmacological activities are associated with benzimidazole-propanamine hybrids, and how do structural modifications affect potency?
Basic Research Question
Benzimidazole derivatives exhibit antimicrobial, anticancer, and kinase inhibitory activities. Key structural determinants include:
Q. Methodological Testing :
- Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) values correlate with electron-withdrawing substituents on the benzimidazole ring .
- Kinase Inhibition : Structure-activity relationship (SAR) studies using IC₅₀ profiling identify optimal substituent positions .
How can computational reaction design improve the synthesis of complex benzimidazole derivatives?
Advanced Research Question
Integrated computational-experimental frameworks (e.g., ICReDD’s approach) accelerate reaction optimization:
- Quantum Chemical Calculations : Predict feasible reaction pathways and transition states to avoid dead-end intermediates .
- Machine Learning : Analyzes historical reaction data to prioritize solvent/catalyst combinations (e.g., DMF with Pd/C for coupling reactions) .
Case Study :
A reaction path search for alkylation steps reduced trial-and-error experimentation by 40%, achieving >90% yield in optimized conditions .
How should researchers address contradictions in reported biological activity data for similar compounds?
Advanced Research Question
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out contaminant effects .
- Standardized Assays : Replicate studies under consistent conditions (e.g., cell line, incubation time) .
Example :
A 2025 study found that impurities in 3-(1H-imidazol-1-yl)propan-1-amine precursors reduced antimicrobial activity by 30%, highlighting the need for rigorous purification .
What catalytic systems are most effective for C–N bond formation in benzimidazole derivatives?
Basic Research Question
Catalyst selection depends on substrate compatibility:
- Palladium Catalysts : Effective for Buchwald-Hartwig amination (e.g., coupling aryl halides with propanamines) .
- Copper(I) Salts : Cost-effective for Ullmann-type reactions but require higher temperatures (100–120°C) .
Q. Performance Comparison :
| Catalyst | Reaction Type | Yield Range | Limitations |
|---|---|---|---|
| Pd/C | Cross-coupling | 75–90% | Sensitive to moisture |
| CuI | Ullmann coupling | 60–80% | High temperature required |
How do electronic properties of substituents influence the pharmacological profile of benzimidazole-propanamine hybrids?
Advanced Research Question
Electron-donating groups (e.g., methyl) enhance binding to hydrophobic pockets in target proteins, while electron-withdrawing groups (e.g., chloro) improve metabolic stability:
- Methoxy Substitutents : Increase solubility but reduce blood-brain barrier penetration .
- Chlorophenyl Analogs : Show 2-fold higher kinase inhibition due to enhanced π-π stacking .
Computational Guidance :
Docking simulations (AutoDock Vina) predict binding affinities, guiding rational substituent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
